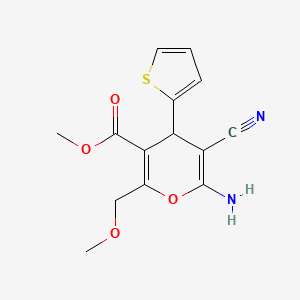
methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring substituted with various functional groups, including an amino group, a cyano group, a methoxymethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions could occur at the pyran ring or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new medications, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(phenyl)-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(furan-2-yl)-4H-pyran-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-(methoxymethyl)-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-18-7-9-12(14(17)19-2)11(10-4-3-5-21-10)8(6-15)13(16)20-9/h3-5,11H,7,16H2,1-2H3 |
InChI Key |
UHRVXMHJGLVNSP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















